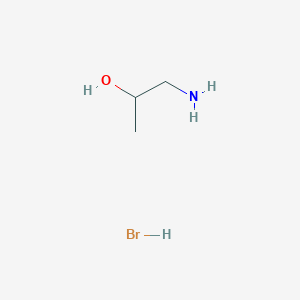

2-Propanol, 1-amino-, hydrobromide

Description

An Overview of the Amino Alcohol Chemical Space and Its Research Significance

Amino alcohols are a class of organic compounds that are characterized by the presence of both an amine (-NH2, -NHR, and -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This dual functionality makes them highly versatile building blocks in organic synthesis, enabling the creation of more complex molecules. scbt.com Their ability to participate in a wide range of chemical reactions, such as nucleophilic substitutions and reductions, makes them invaluable intermediates. scbt.com

The research significance of amino alcohols is extensive, with applications in various fields. They are crucial in the development of polymers and surfactants, and in biochemistry, they are integral to studying metabolic pathways and enzyme functions. scbt.com Many amino acids and peptides, the fundamental components of proteins, contain both hydroxyl and amino groups. alfa-chemistry.com The conversion of amino acids into their corresponding amino alcohol derivatives is a key step in the synthesis of many bioactive molecules. alfa-chemistry.com

Stereochemical Considerations and the Importance of Chiral 1-Amino-2-Propanol Isomers

The compound 1-amino-2-propanol is chiral, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1-amino-2-propanol and (S)-1-amino-2-propanol. wikipedia.orgstenutz.eu This stereoisomerism is of paramount importance in many applications, particularly in the pharmaceutical industry. The specific three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its biological activity.

Chiral 1-amino-2-propanol is a vital intermediate in the synthesis of various pharmaceuticals, including the anti-AIDS drug tenofovir (B777) and other nucleoside drugs. google.compatsnap.com The use of a single, pure enantiomer is often crucial to ensure the efficacy and safety of a drug. chemimpex.com For instance, (R)-1-amino-2-propanol is a key component in the biosynthesis of cobalamin (Vitamin B12). wikipedia.org The demand for enantiomerically pure forms of 1-amino-2-propanol has driven extensive research into methods for their synthesis and separation. google.compatsnap.com

Table 1: Properties of 1-Amino-2-propanol Isomers

| Property | (R)-(-)-1-Amino-2-propanol | (S)-(+)-1-Amino-2-propanol |

|---|---|---|

| CAS Number | 2799-16-8 nist.gov | 2799-17-9 wikipedia.org |

| Molecular Formula | C₃H₉NO nist.gov | C₃H₉NO chemicalbook.com |

| Molecular Weight | 75.11 g/mol nist.gov | 75.11 g/mol chemicalbook.com |

| Optical Rotation | [α]D -31.5° (c=0.01 in methanol, as hydrochloride salt) chegg.com | [α]D +35° (c=0.01 in methanol, as hydrochloride salt) chegg.com |

The Role of Hydrobromide Salts in Organic Synthesis and Chemical Stability

In organic chemistry, converting a basic compound, such as an amine, into a salt by reacting it with an acid is a common practice. In the case of 2-Propanol, 1-amino-, hydrobromide, the amino alcohol 1-amino-2-propanol is reacted with hydrobromic acid (HBr) to form the corresponding hydrobromide salt. vulcanchem.com This process offers several advantages in the context of organic synthesis and chemical stability.

Hydrobromide salts are generally crystalline solids, which are often easier to handle, purify, and store compared to their free base counterparts, which can be liquids or oils. wikipedia.org The salt formation increases the compound's stability, making it less prone to degradation over time. Furthermore, the use of a hydrobromide salt can be advantageous in certain reactions where the presence of the bromide ion is beneficial or where a specific level of acidity is required. nih.gov The synthesis of this compound is typically achieved through a straightforward acid-base reaction between 1-amino-2-propanol and hydrobromic acid. vulcanchem.com

Table 2: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 89036-61-3 vulcanchem.com |

| Molecular Formula | C₃H₁₀BrNO vulcanchem.com |

| Molecular Weight | 156.02 g/mol vulcanchem.com |

| Synonyms | 1-Amino-2-propanol hydrobromide vulcanchem.com |

Delineation of Research Scope and Foundational Concepts

The focus of this article is strictly on the chemical compound this compound and the fundamental scientific principles related to its structure and utility in a research context. The discussion is centered on the chemical nature of amino alcohols, the significance of stereochemistry in the parent molecule 1-amino-2-propanol, and the functional role of the hydrobromide salt. The synthesis of this specific salt and its precursors, along with the properties of its constituent ions, are central to understanding its place in advanced chemical research.

This exploration is grounded in the principles of organic chemistry, including functional group reactivity, stereoisomerism, and acid-base chemistry. The information presented is intended for a scientific audience and aims to provide a clear and concise overview of the chemical characteristics of this compound without delving into specific applications that are outside the scope of fundamental chemical research.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

89036-61-3 |

|---|---|

Molecular Formula |

C3H10BrNO |

Molecular Weight |

156.02 g/mol |

IUPAC Name |

1-aminopropan-2-ol;hydrobromide |

InChI |

InChI=1S/C3H9NO.BrH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H |

InChI Key |

COLRPUMEJGFPRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)O.Br |

Origin of Product |

United States |

Chemical Reactivity, Mechanistic Insights, and Derivatization Strategies for 2 Propanol, 1 Amino , Hydrobromide Systems

Fundamental Reaction Pathways of the 1-Amino-2-Propanol Moiety

The presence of both a primary amine and a secondary alcohol on a propane (B168953) backbone makes 1-amino-2-propanol a valuable precursor for various heterocyclic and polymeric structures.

Oxidative carbonylation provides a direct route to valuable cyclic carbamates. For instance, 1-amino-2-propanol can be used to prepare 5-methyl-2-oxazolidinone through an oxidative carbonylation reaction. sigmaaldrich.com This transformation is effectively catalyzed by a palladium acetate/iodine (Pd(OAc)2/I2) system. sigmaaldrich.com This type of reaction, where carbon monoxide is incorporated in the presence of an oxidant, is a powerful tool for constructing carbonyl-containing heterocycles. organic-chemistry.orgnih.gov The process involves the formation of a carbonyl group on a protein, which can be a result of direct metal-catalyzed oxidation or secondary reactions with reactive carbonyl compounds. nih.gov

The dual functionality of 1-amino-2-propanol makes it a suitable monomer for the synthesis of bio-based polymers. It can react with epoxidized soybean oil in a process involving both ring-opening of the epoxide and subsequent amidation. sigmaaldrich.com This reaction leads to the formation of polyurethanes, demonstrating the utility of 1-amino-2-propanol in creating polymers from renewable resources. Ring-opening polymerization (ROP) is a widely used method for synthesizing poly(amino acid)s with controlled molecular weights and defined structures. nih.gov This technique can be applied to various monomers, including epoxides and cyclic esters, to produce a range of polymers. nih.govnih.govacs.orgmdpi.com

Beyond oxidative carbonylation, other synthetic strategies can yield oxazolidinone structures from amino alcohols. These five-membered heterocyclic compounds are significant pharmacophores. General methods for synthesizing oxazolidinones include the cyclization of amino alcohol carbamates, which can be followed by cross-coupling reactions to introduce further diversity. organic-chemistry.org For example, N-aryl oxazolidinones can be synthesized in good yields through a sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides. organic-chemistry.org The reaction conditions, including the choice of catalyst and base, can significantly influence the outcome and selectivity of these cyclization reactions. organic-chemistry.org

Characterization of Chemical Stability and Degradation Processes in Hydrobromide Formulations

The stability of amine solutions, including those of 1-amino-2-propanol hydrobromide, is a critical factor in their application, particularly in industrial processes like carbon capture where they are subjected to harsh conditions.

Degradation can be accelerated by factors such as high temperatures, the presence of oxygen, and metal contaminants. acs.org These degradation reactions can be either reversible or irreversible and often lead to a loss of the solvent's capacity and the formation of unwanted byproducts. acs.org

Understanding the degradation pathways requires the identification and quantification of the resulting products. In amine-based systems used for CO2 capture, degradation can produce a variety of compounds, including smaller amines, cyclic structures like oxazolidinones and imidazolidinones, amino acids, and amides. acs.orgnih.gov For instance, in studies of blended amine systems, degradation products such as 3-(methylamino)-1-propanol, N,N′-bis(3-hydroxypropyl)-urea, and various amino acids have been identified. acs.orgnih.gov The specific degradation products formed can vary depending on the operating conditions and the composition of the solvent blend. nih.gov

Theoretical and Computational Mechanistic Studies

Theoretical and computational methods provide valuable insights into the reaction mechanisms and degradation pathways of amino alcohols. Quantum chemistry calculations and master equation modeling can be used to investigate the kinetics and thermodynamics of elementary reaction steps.

For example, theoretical studies on the atmospheric degradation of 2-amino-2-methyl-1-propanol (B13486) (a structurally related compound) initiated by hydroxyl radicals have been performed. nih.govacs.org These studies help to elucidate the primary reaction sites and the subsequent fate of the resulting radicals. nih.govacs.org Computational investigations have also been used to compare the reaction mechanisms of different amines with CO2, revealing differences in the formation of carbamates and bicarbonates. acs.org Such studies are crucial for the rational design of new amine-based systems with improved performance and stability. acs.org

Application of Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to calculate the electronic structures of atoms, molecules, and solids. als-journal.com It is a theory of electronic structure based on the electron density distribution, n(r), rather than the many-electron wave function. scispace.com In recent years, DFT has seen significant advancements and is widely used in chemistry and physics to understand chemical transformations and processes in complex chemical environments. als-journal.comarxiv.org

For a molecule like 2-propanol, 1-amino-, hydrobromide, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to optimize the molecular structure in its ground state. als-journal.com This optimization provides the most stable conformation of the molecule. Following optimization, frequency calculations are typically performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. als-journal.com These calculations also yield theoretical infrared (IR) spectra, which can be compared with experimental data for validation. als-journal.com

The electronic properties that can be elucidated through DFT include the distribution of electron density, which is crucial for understanding reactivity. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). als-journal.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule in various solvents, providing insights into its light-absorbing properties. als-journal.comnih.gov

The application of DFT extends to understanding reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. arxiv.org This is particularly valuable for studying reactions such as the dehydration of 2-propanol, where DFT can help determine the thermochemistry and the influence of catalysts. arxiv.org The accuracy of these calculations is dependent on the chosen basis set, with larger basis sets like cc-pV6Z generally providing more accurate results. arxiv.org

Quantum Mechanical/Molecular Mechanics (QM/MM) and Ab Initio Molecular Dynamics Simulations for Reaction Mechanisms

To study the mechanism of chemical reactions in complex environments like solutions or enzymes, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, known as QM/MM, is often employed. nih.govbohrium.com In this approach, the part of the system where the chemical transformation occurs (e.g., bond breaking and formation) is treated with a high-level QM method, like DFT, while the surrounding environment is described by a more computationally efficient MM force field. nih.govmpg.de This multiscale approach allows for the accurate modeling of reactions in large, realistic systems. nih.gov

Ab initio molecular dynamics (MD) simulations using QM/MM potentials are considered state-of-the-art for investigating reaction mechanisms. pku.edu.cn These simulations track the motion of atoms over time, providing a dynamic picture of the reaction process. However, the high computational cost of ab initio QM calculations can be a significant limitation. nih.govpku.edu.cn To address this, methods have been developed to accelerate these simulations. One such approach involves using a less accurate but faster semiempirical QM method for most of the simulation, with corrections from the high-level ab initio method applied periodically. nih.govpku.edu.cn

Neural networks (NN) have also been integrated into QM/MM simulations to further enhance efficiency. nih.gov A QM/MM-NN method can predict the potential energy difference between the semiempirical and ab initio QM/MM levels, allowing for direct MD simulations on an NN-predicted potential energy surface that approximates the ab initio surface. nih.govbohrium.com An adaptive procedure can be used to update the NN model iteratively during the simulation, improving its accuracy. nih.govbohrium.com This technique has been shown to reproduce results at the ab initio QM/MM level with a significant reduction in computational cost, making it a powerful tool for calculating thermodynamic properties and characterizing reaction dynamics. nih.gov

A key aspect of QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across chemical bonds. Various "capping" methods, such as the link atom approach, have been developed to handle this interface. mpg.de The choice of how to couple the QM and MM subsystems, whether through additive or subtractive schemes, also influences the accuracy and efficiency of the simulation. mpg.de

Analysis of Solvent Effects and Reaction Rate Coefficients

The solvent in which a reaction takes place can have a significant impact on its rate and mechanism. The study of solvent effects is crucial for understanding and controlling chemical processes. For reactions involving charged or polar species, such as the hydrobromide salt of an amino alcohol, solvent polarity is a key factor. Generally, polar solvents can stabilize charged transition states, thereby increasing the reaction rate. acs.org

The kinetics of reactions in solution can be experimentally determined by monitoring the change in concentration of reactants or products over time. For example, the reaction between carbon dioxide and amines like 2-amino-2-methyl-1-propanol has been studied by measuring the rate of CO2 absorption into the amine solution. bohrium.com Such studies allow for the determination of reaction rate constants and the elucidation of the reaction mechanism, such as the zwitterion mechanism proposed for the CO2-amine reaction. bohrium.com

A phenomenological theory of solvent effects can be used to quantitatively describe the influence of the solvent on reaction rates. nih.gov This theory has been applied to the decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvent mixtures. nih.gov In these systems, the reaction rates were found to increase with the addition of organic cosolvents like methanol, ethanol, and 2-propanol. nih.gov The theory allows for the determination of parameters such as solvation exchange constants, which provide insight into the preferential solvation of the reactants and the transition state. nih.gov

Computational methods, particularly QM/MM simulations, are also invaluable for analyzing solvent effects. By explicitly including solvent molecules in the simulation, it is possible to model the specific interactions between the solvent and the reacting species. This allows for a detailed understanding of how the solvent influences the electronic structure, conformation, and energetics of the reactants and transition state.

Advanced Derivatization for Functional Material and Complex Molecule Synthesis

Synthesis of Novel Phosphazene Derivatives (Spiro and Open-Chain)

Phosphazenes are a class of compounds with a phosphorus-nitrogen backbone that can be derivatized to create a wide range of materials with diverse applications. ias.ac.in The synthesis of novel phosphazene derivatives often involves the reaction of a chlorophosphazene precursor, such as hexachlorocyclotriphosphazene (N₃P₃Cl₆) or octachlorocyclotetraphosphazene (B1205224) (N₄P₄Cl₈), with nucleophiles. ias.ac.inresearchgate.net

Amino alcohols, like 2-propanol, 1-amino-, can act as bifunctional nucleophiles in reactions with chlorophosphazenes, leading to the formation of spirocyclic structures. In a spiro compound, two rings are connected at a single shared atom. The reaction of N₄P₄Cl₈ with polyfunctional amines can lead to the formation of novel spiro, spiroansa, and dispiroansa derivatives. ias.ac.in The specific products formed depend on the reaction conditions and the stoichiometry of the reactants. ias.ac.in

The synthesis of these derivatives is typically carried out in a suitable solvent, such as dry THF, under an inert atmosphere. ias.ac.in The reaction products are often a mixture of different derivatives, which can be separated and purified using techniques like column chromatography. ias.ac.in The structures of the synthesized compounds are then characterized using various analytical methods, including elemental analysis, mass spectrometry (MALDI-TOF MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H). ias.ac.inresearchgate.net In some cases, single-crystal X-ray crystallography can be used to definitively determine the molecular structure. researchgate.net

The synthesis of phosphazene derivatives can also be controlled to produce cycles of a specific size. This can be achieved through the controlled cyclization of linear oligodichlorophosphazenes in the presence of nitrogen-containing agents like hexamethyldisilazane (B44280) (HMDS). mdpi.com This method allows for the targeted synthesis of desired cyclic phosphazenes. mdpi.com

Elaboration to Oxadiazole Derivatives and Related Scaffolds

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. openmedicinalchemistryjournal.comresearchgate.net There are various synthetic routes to prepare 1,3,4-oxadiazole (B1194373) derivatives. A common method involves the cyclization of hydrazides. openmedicinalchemistryjournal.com Another approach is the iodine-mediated cyclization of semicarbazones, which can be obtained from the condensation of semicarbazide (B1199961) with aldehydes. nih.gov

The amino group of 2-amino-1,3,4-oxadiazoles can be further functionalized. For instance, acylation with acid chlorides can yield N-acylated derivatives. d-nb.info These derivatives can then be used as precursors for the synthesis of more complex heterocyclic systems. For example, chloroacetylated derivatives can be reacted with ammonium (B1175870) thiocyanate (B1210189) to form thiazolidinones or coupled with mercaptothiazoles. d-nb.info

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through various methods. openmedicinalchemistryjournal.com The specific substituents on the oxadiazole ring can be tailored to modulate the compound's properties. For instance, the introduction of a piperazine (B1678402) or piperidine (B6355638) moiety can lead to derivatives with specific biological profiles. nih.gov The reaction conditions for these syntheses, such as the choice of base and solvent, need to be optimized to achieve good yields. nih.gov

The following table provides examples of reaction conditions for the synthesis of oxadiazole derivatives.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Type |

| Semicarbazones | Iodine | - | - | 5-substituted-2-amino-1,3,4-oxadiazole nih.gov |

| Phenyl acetic acid derivatives, Thiosemicarbazide | POCl₃ | - | Reflux | 5-substituted-1,3,4-oxadiazole-2-amine d-nb.info |

| 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol, Epibromohydrin | NaH | THF | 0–70 °C, 2 h | 5-((4-Arylpiperazin-1-yl)methyl)-3-(3-(oxiran-2-ylmethoxy)phenyl)-1,3,4-oxadiazole nih.gov |

Preparation of Aminopyridine Derivatives

Aminopyridines are an important class of heterocyclic compounds with diverse biological activities. sciencepublishinggroup.com There are numerous methods for the synthesis of aminopyridine derivatives. One common approach is the amination of pyridine (B92270) rings that are substituted with leaving groups like halogens. google.com For example, 2-aminopyridine (B139424) derivatives can be prepared by reacting a substituted pyridine with an amine source. nih.gov

A multicomponent, one-pot reaction is an efficient strategy for synthesizing substituted 2-aminopyridines. nih.gov This can involve the reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions. nih.gov The proposed mechanism for this reaction involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by reaction with the primary amine and subsequent cyclization and aromatization. nih.gov

Another method for preparing 2-aminopyridine derivatives involves the hydrazination of a fluorinated pyridine, followed by subsequent chemical transformations. google.com For example, 2,3,5-trifluoro-6-hydrazinopyridine can be prepared by reacting 2,3,5,6-tetrafluoropyridine (B1295328) with hydrazine (B178648) monohydrate in a solvent like n-propanol. google.com This intermediate can then be converted to the corresponding 2-aminopyridine derivative. google.com

The following table summarizes some reaction conditions for the synthesis of aminopyridine derivatives.

| Starting Material | Reagent(s) | Solvent | Conditions | Product |

| Enaminone, Malononitrile, Primary Amine | - | Solvent-free | Room temperature to elevated temperature | 2-Amino-3-cyanopyridine derivative nih.gov |

| 2,3,5,6-Tetrafluoropyridine | Hydrazine monohydrate | n-Propanol | 80 °C | 2,3,5-Trifluoro-6-hydrazinopyridine google.com |

| 2-Aminopyridine | Bromine | Acetic acid | <20 °C to 50 °C | 2-Amino-5-bromopyridine orgsyn.org |

The structures of the synthesized aminopyridine derivatives are typically confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. nih.gov

Applications in Advanced Chemical Synthesis, Catalysis, and Emerging Materials Science

2-Propanol, 1-amino-, Hydrobromide as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 1-amino-2-propanol, which exists as (R) and (S) enantiomers, makes its hydrobromide salt a valuable and stable precursor in asymmetric synthesis. This field of chemistry is dedicated to the selective production of a single stereoisomer of a chiral product, a critical consideration in the development of pharmaceuticals and other bioactive molecules.

Design and Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov Once the desired chirality is established, the auxiliary is removed and can often be recycled. wikipedia.org 1,2-amino alcohols, such as 1-amino-2-propanol, are fundamental building blocks for some of the most effective chiral auxiliaries. sigmaaldrich.com

A prime example is the formation of oxazolidinone auxiliaries. These can be readily prepared from amino alcohols and are widely used in stereoselective reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.org The synthesis of these auxiliaries often begins with the free amino alcohol, for which the hydrobromide salt serves as a stable and easily handleable starting material that can be neutralized in situ. The resulting oxazolidinone, with its well-defined stereochemistry, can then direct the formation of new stereocenters with high precision.

Similarly, ligands derived from 1-amino-2-propanol are crucial in asymmetric catalysis. These chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction being catalyzed. The synthesis of these ligands often involves the derivatization of the amino and hydroxyl groups of 1-amino-2-propanol, for which the hydrobromide salt is a convenient precursor.

Application in the Stereoselective Synthesis of Bioactive Molecules

The ultimate goal of developing chiral auxiliaries and ligands is their application in the synthesis of enantiomerically pure bioactive molecules, particularly pharmaceuticals. nih.govnih.gov The 1,2-amino alcohol motif is a common structural feature in many natural products and synthetic drugs. sci-hub.senih.gov

For instance, chiral 1-amino-2-propanol is a key intermediate in the synthesis of the anti-AIDS drug Tenofovir (B777). mdpi.compatsnap.comgoogle.com The stereoselective synthesis of such complex molecules often relies on the principles of asymmetric synthesis, where building blocks like 1-amino-2-propanol are indispensable. The synthesis of these crucial intermediates can be achieved through various methods, including the ring-opening of chiral epoxides, a process where the amino alcohol is formed with a defined stereochemistry. mdpi.comgoogle.com

Furthermore, derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been synthesized and evaluated as potent sodium channel blockers for the potential treatment of ischemic stroke, highlighting the continued relevance of this structural scaffold in medicinal chemistry. Biocatalytic methods, which utilize enzymes for highly selective transformations, are also employed to produce chiral amino alcohols for the synthesis of pharmaceuticals. nih.gov

Catalytic Roles of 1-Amino-2-Propanol Derivatives

Beyond their role as stoichiometric chiral building blocks, derivatives of 1-amino-2-propanol are increasingly being explored for their catalytic activity in their own right, both in organocatalysis and in conjunction with metal catalysts.

Exploration in Organocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives, particularly those derived from amino acids, are prominent organocatalysts. Proline, a cyclic amino acid, is a well-known example of a bifunctional organocatalyst, capable of activating substrates through both its amine and carboxylic acid groups. google.com

While specific examples of organocatalysts derived directly from 1-amino-2-propanol are less documented in readily available literature, the broader class of chiral amino alcohols and their derivatives are known to be effective in various organocatalytic transformations. For instance, derivatives of 2'-aminouridine (B12940546) have been synthesized and investigated as organocatalysts for the Diels-Alder reaction. patsnap.com The development of novel organocatalysts from readily available chiral sources like 1-amino-2-propanol remains an active area of research.

Contributions to Metal-Catalyzed Transformations

As previously mentioned, chiral ligands derived from 1-amino-2-propanol play a critical role in asymmetric metal catalysis. These ligands, when complexed with a transition metal, form catalysts that can effect a wide range of enantioselective transformations.

Amino acid-derived ligands are used in conjunction with metals like palladium for C-C coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. rsc.orghw.ac.uk Ruthenium complexes with amino acid-derived ligands have been employed as catalysts for asymmetric transfer hydrogenation, a key reaction for the synthesis of chiral alcohols. mdpi.comacs.orgnih.gov Similarly, titanium-catalyzed additions of organozinc reagents to aldehydes, a powerful method for creating chiral secondary alcohols, often utilize chiral amino alcohol ligands. mdpi.com

The versatility of the 1-amino-2-propanol scaffold allows for the synthesis of a diverse range of ligands, including amine bisphenol (ABP) pro-ligands and phosphoramidites, which have shown efficacy in various metal-catalyzed reactions. google.comrsc.org

Development of Advanced Solvent Systems

The search for environmentally benign and highly efficient solvent systems is a major focus of modern chemistry. In this context, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to traditional volatile organic solvents. nih.gov

While there is no direct evidence in the reviewed literature of "this compound" being used in the formulation of advanced solvent systems, the constituent components—an amino alcohol and a hydrohalic acid—are relevant to this field. Amino acid-based ionic liquids (AAILs) have been synthesized and investigated for their potential in chiral separations and other applications. nih.gov These are often created by pairing a cation derived from an amino acid with a suitable anion.

Formulation of Deep Eutectic Solvents (DES) for Gas Capture Applications

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering a viable alternative to traditional ionic liquids and volatile organic compounds for applications like carbon dioxide (CO₂) capture. nih.govepa.gov These systems are formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt, with a hydrogen bond donor (HBD). nih.gov

Alkanolamines, including derivatives of propanolamine (B44665), are particularly effective as the HBD component in DES formulations for CO₂ capture due to their ability to react chemically with CO₂. While specific studies focusing exclusively on 1-amino-2-propanol-based DES for gas capture are not extensively detailed, the underlying mechanism is well-understood from research on similar amino alcohols like 3-amino-1-propanol and monoethanolamine. nih.govnih.gov The amine functional group on the propanolamine molecule chemisorbs CO₂, forming carbamate (B1207046) species. nih.govresearchgate.net This chemical interaction allows for high absorption capacity, even at the low partial pressures of CO₂ found in post-combustion flue gas. nih.gov

The general mechanism involves two potential pathways for CO₂ absorption in an amino alcohol-based DES:

The amine group of the alcohol reacts directly with CO₂ to form a carbamate. nih.gov

In some systems, particularly those involving certain anions or co-solvents like ethylene (B1197577) glycol, the alcohol's hydroxyl group can be deprotonated, and the resulting alkoxide also reacts with CO₂ to form a carbonate species. nih.govmdpi.com

Formulating these amines into a DES is advantageous as it significantly lowers the vapor pressure of the solvent, reducing solvent loss and environmental impact, while providing a liquid medium with high CO₂ solubility. nih.gov

Synthesis and Application of 1-Amino-2-Propanol-Based Ionic Liquids (PA-ILs) for Extraction Processes

1-Amino-2-propanol serves as a foundational building block for a class of bio-renewable ionic liquids known as PA-ILs. These ionic liquids have demonstrated significant potential as effective and environmentally benign media for the selective extraction of bioactive compounds from natural products. researchgate.net

In a notable study, a series of ten novel PA-ILs were synthesized using 1-amino-2-propanol as the cation base, paired with various organic and inorganic counter-anions. These PA-ILs were then employed to extract antioxidants, such as polyphenols, flavones, and polysaccharides, from Mugwort (Artemisia argyi). The research highlighted that the choice of the counter-anion plays a crucial role in determining the extraction efficiency for specific classes of compounds. The complex framework of hydrogen bonds within the ionic liquids was identified as a key factor influencing their extraction performance. researchgate.net

The results indicated that specific PA-ILs exhibited superior extraction capabilities for different target molecules. For instance, the ionic liquid paired with mandelic acid was most efficient for polyphenols, while the EDTA and lactic acid pairings showed the best results for flavones and polysaccharides, respectively. researchgate.net

Extraction Efficiency of 1-Amino-2-Propanol-Based Ionic Liquids (PA-ILs)

This table summarizes the optimal extraction efficiencies achieved for different antioxidant compounds from Mugwort using specific PA-ILs. Data sourced from a 2021 study in the Journal of Molecular Liquids. researchgate.net

| Target Compound | Optimal PA-IL Counter-Anion | Extraction Yield (mg/g) |

|---|---|---|

| Polyphenols | Mandelic Acid | 120.34 |

| Flavones | EDTA | 128.87 |

| Polysaccharides | Lactic Acid | 43.62 |

Integration into Polymer and Material Chemistry

The dual functionality of 1-amino-2-propanol also makes it a versatile component in the synthesis of polymers and as a templating agent for inorganic materials.

Synthesis of Bio-based Polyurethanes and Other Polymeric Systems

1-amino-2-propanol is recognized as a key intermediate in the production of polymers, most notably polyurethanes. wikipedia.org There is a significant research trend towards utilizing renewable resources for polymer synthesis to reduce reliance on petrochemicals. researchgate.net Vegetable oils are among the most promising renewable feedstocks for producing the polyol components necessary for polyurethane synthesis. nih.govresearchgate.net

1-amino-2-propanol can be effectively used as a reactant in the creation of bio-based polyurethanes. One established synthetic route involves the reaction of 1-amino-2-propanol with epoxidized vegetable oils, such as epoxidized soybean oil. The synthesis proceeds via a dual mechanism: the amine group initiates a ring-opening reaction with the epoxide groups on the modified triglyceride, and this is followed by an amidation reaction. This process creates a cross-linked, bio-based polyurethane network, offering a more sustainable alternative to conventional polyurethanes. ktu.lt

Use as a Template for Inorganic Material Synthesis (e.g., Layered Aluminophosphates)

In the field of materials science, small organic molecules containing amine groups, known as templates or structure-directing agents (SDAs), are crucial for the synthesis of microporous inorganic materials like zeolites and aluminophosphates. researchgate.net These templates guide the assembly of the inorganic framework, leading to structures with well-defined pores and channels.

While literature specifically detailing 1-amino-2-propanol as a template for layered aluminophosphates is nascent, the principles of using amino alcohols and other organic amines for this purpose are well-established. researchgate.netrsc.orgrsc.org During hydrothermal synthesis, the protonated amine (ammonium ion) directs the organization of aluminate and phosphate (B84403) precursors. The size, shape, and charge distribution of the template molecule influence the final architecture of the inorganic material. researchgate.net After the crystalline structure is formed around the template, the organic SDA is typically removed by calcination (heating to high temperatures), leaving behind a porous aluminophosphate material with a high surface area. researchgate.net The synthesis of novel layered aluminophosphates has been successfully demonstrated using various organic amines as templates, such as 1,5-diaminopentane. capes.gov.br

Advanced Analytical and Spectroscopic Characterization of 2 Propanol, 1 Amino , Hydrobromide and Its Chemical Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 2-Propanol, 1-amino-, hydrobromide from impurities and related substances, allowing for precise quantification and purity assessment.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Purity Assessment

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of non-volatile, polar compounds like this compound. The HPLC component separates the compound from any non-volatile impurities based on differential partitioning between a stationary phase and a liquid mobile phase. sielc.comsielc.com A common approach involves reverse-phase (RP) chromatography. sielc.comsielc.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that generates intact molecular ions of the analyte. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing definitive identification of the 2-propanol, 1-amino- cation (C₃H₁₀NO⁺) and allowing for the characterization of any impurities. The high sensitivity and selectivity of MS make this an ideal method for purity assessment and stability studies. acs.orgnih.gov For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Table 1: Illustrative HPLC-MS Parameters for Analysis of this compound This table is interactive. You can sort and filter the data.

| Parameter | Condition | Purpose |

|---|---|---|

| HPLC System | ||

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on polarity |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | Elution of the analyte |

| Gradient | 5% B to 95% B over 15 minutes | To elute compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Consistent elution and separation |

| Column Temperature | 30 °C | Ensures reproducible retention times |

| Injection Volume | 10 µL | Introduction of the sample |

| Detector | UV at 210 nm | Preliminary detection before MS |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of protonated molecular ions |

| Mass Range | m/z 50-500 | Detection of the parent compound and potential impurities |

| Capillary Voltage | 3.5 kV | Ionization of the sample |

Gas Chromatography (GC) for Volatile Analysis and Impurity Profiling

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile substances. nist.gov It is particularly useful for identifying and quantifying volatile organic impurities that may be present in this compound samples, such as residual solvents from the synthesis process or volatile degradation products. nist.gov In GC, the sample is vaporized and injected into a carrier gas stream which moves it through a column containing a stationary phase. ccsknowledge.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. ccsknowledge.com

When coupled with a detector like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification, GC provides excellent sensitivity and resolution for impurity profiling. spectrabase.com The NIST Chemistry WebBook confirms the availability of GC data for the parent compound, 1-amino-2-propanol, underscoring its applicability. nist.govnist.gov

Table 2: Potential Volatile Impurities in this compound and their Analysis by GC This table is interactive. You can sort and filter the data.

| Impurity | Chemical Formula | Boiling Point (°C) | Potential Origin | Typical GC Detector |

|---|---|---|---|---|

| Propylene (B89431) Oxide | C₃H₆O | 34 | Starting material | MS, FID |

| Acetone | C₃H₆O | 56 | Solvent, by-product | MS, FID |

| Isopropanol | C₃H₈O | 82.6 | Solvent | MS, FID |

Advanced Spectroscopic Methods for Structural and Electronic Elucidation

Spectroscopic techniques probe the interaction of electromagnetic radiation with the compound, yielding fundamental information about its molecular structure, bonding, and electronic states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ³¹P NMR) for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. slideshare.netslideshare.net ¹H NMR provides detailed information about the hydrogen atoms (protons) in the 2-propanol, 1-amino- cation. The spectrum reveals the number of distinct proton environments, their relative numbers (through integration), their electronic environment (via chemical shift), and their proximity to other protons (through spin-spin splitting). slideshare.netresearchgate.net

The expected ¹H NMR spectrum of the cation would show distinct signals for the methyl (CH₃), methine (CH), methylene (CH₂), hydroxyl (OH), and ammonium (NH₃⁺) protons. The splitting patterns, governed by the n+1 rule, help to confirm the connectivity of the carbon skeleton. docbrown.info For instance, the methyl protons would appear as a doublet due to coupling with the adjacent methine proton. Deuterium exchange with D₂O can be used to identify the labile OH and NH₃⁺ protons, as these peaks would disappear from the spectrum. docbrown.info While ³¹P NMR is a powerful technique, it is only applicable to derivatives of this compound that have been functionalized to include a phosphorus atom.

Table 3: Predicted ¹H NMR Spectral Data for the 2-Propanol, 1-amino- Cation in D₂O This table is interactive. You can sort and filter the data.

| Proton Group | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|---|

| -CH₃ | ~1.1-1.3 | Doublet (d) | 3H | ~6-7 |

| -CH₂- | ~2.6-3.0 | Multiplet (m) | 2H | |

| -CH- | ~3.7-4.0 | Multiplet (m) | 1H | |

| -OH | Disappears with D₂O | Singlet (s) | 1H |

Infrared (IR) and Fourier Transform Near-Infrared (FT-NIR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) and Fourier Transform Near-Infrared (FT-NIR) spectroscopy are used to study the vibrational modes of a molecule. americanpharmaceuticalreview.com Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. docbrown.infoyoutube.com The resulting IR spectrum displays absorption bands that are characteristic of the functional groups present in the molecule. nist.govnist.gov

For this compound, the IR spectrum would be dominated by strong, broad absorption bands in the 3200-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. docbrown.info The broadness of these peaks is a direct consequence of extensive intermolecular and intramolecular hydrogen bonding. researchgate.netarxiv.orgnih.gov Other key absorptions include C-H stretching (~2850-3000 cm⁻¹), N-H bending (~1600 cm⁻¹), O-H bending (~1400 cm⁻¹), and C-O stretching (~1000-1100 cm⁻¹). docbrown.info FT-NIR spectroscopy, which probes overtones and combination bands, is particularly sensitive to changes in hydrogen bonding and can be used to study these interactions in detail, for instance, under varying temperature or in different solvent environments. researchgate.net

Table 4: Characteristic Infrared Absorption Bands for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H / N-H | Stretching | 3200-3500 | Strong, Broad |

| C-H (sp³) | Stretching | 2850-3000 | Medium-Strong |

| N-H | Bending (Scissoring) | 1590-1650 | Medium-Strong |

| O-H | Bending | 1350-1450 | Medium, Broad |

Photoelectron Spectroscopy (PES) for Valence Band and Core-Level Electronic Structure

Photoelectron Spectroscopy (PES) is a high-energy technique that provides direct information about the electronic structure of a molecule. researchgate.net It involves irradiating a sample with high-energy photons (typically UV or X-rays) and measuring the kinetic energy of the electrons ejected from the molecule. nih.gov The binding energy of each electron can be calculated, which corresponds to the energy required to remove it from a specific molecular orbital (valence band PES) or a core atomic orbital (core-level PES, or XPS). nih.govaps.org

Studies on the structural isomer 1-amino-2-propanol using synchrotron radiation PES have provided significant insight into its electronic structure, which can be extrapolated to its hydrobromide salt. nih.gov The valence band spectrum reveals the energy levels of the molecular orbitals formed from the valence electrons, with distinct features arising from the lone pairs on the oxygen and nitrogen atoms. researchgate.net Core-level spectra, such as for the C 1s, O 1s, and N 1s electrons, show chemical shifts that depend on the local chemical environment of each atom. For instance, the C 1s peaks for the three distinct carbon atoms (the one bonded to oxygen, the one bonded to nitrogen, and the methyl carbon) would appear at slightly different binding energies, allowing for their assignment with the aid of theoretical calculations. nih.gov

Table 5: Representative Core-Level Binding Energies for 1-Amino-2-propanol This table is interactive. You can sort and filter the data.

| Atom | Orbital | Approximate Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s (C-O) | ~286.5 | Electronic environment of the carbon bonded to the hydroxyl group |

| Carbon | C 1s (C-N) | ~285.8 | Electronic environment of the carbon bonded to the amino group |

| Carbon | C 1s (C-C) | ~285.0 | Electronic environment of the methyl carbon |

| Nitrogen | N 1s | ~400 | Electronic state of the nitrogen atom |

| Oxygen | O 1s | ~533 | Electronic state of the oxygen atom |

(Data adapted from studies on the parent amine) nih.gov

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, phase transitions, and purity of chemical compounds.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely used to study the thermal properties of materials, identifying phase transitions such as melting, crystallization, and glass transitions. The output of a DSC experiment is a thermogram, which plots heat flow against temperature, allowing for the determination of transition temperatures and the enthalpy of these transitions.

For this compound, DSC analysis would be instrumental in characterizing its solid-state properties. A typical DSC scan would reveal an endothermic peak corresponding to the melting point of the crystalline salt. The temperature at the peak of this transition is the melting temperature (Tm), a key indicator of purity. The area under the peak can be integrated to calculate the enthalpy of fusion (ΔHfus), which is the energy required to convert the solid into a liquid at its melting point.

While specific DSC thermograms for this compound are not widely available in the reviewed literature, the melting point of the parent compound, 1-amino-2-propanol, is reported to be approximately 1.74°C nih.gov. It is expected that the hydrobromide salt would exhibit a significantly higher melting point due to the strong ionic interactions in its crystal lattice. A study involving derivatives of 1-amino-2-propanol utilized the DSC technique to evaluate the melting behavior and purity of the synthesized compounds, demonstrating the utility of this method in characterizing related structures dergipark.org.tr.

Table 1: Expected Thermal Events for this compound in DSC Analysis

| Thermal Event | Expected Observation | Data Derived |

| Melting | Endothermic Peak | Melting Temperature (Tm) |

| Decomposition | Exothermic/Endothermic Peaks | Onset of Decomposition |

| Polymorphic Transition | Endothermic/Exothermic Peak | Transition Temperature and Enthalpy |

Elemental and Mass Spectrometric Analysis

To unambiguously confirm the identity and structure of a chemical compound, a combination of elemental analysis and mass spectrometry is employed. These techniques provide fundamental information about the elemental composition and molecular weight of the analyte.

Elemental Analysis

Elemental analysis determines the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This comparison is a fundamental test of a sample's purity and confirms its empirical formula. For this compound, the molecular formula is C₃H₁₀BrNO. The theoretical elemental composition is calculated based on the atomic weights of its constituent atoms.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 3 | 36.033 | 23.11 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.46 |

| Bromine | Br | 79.904 | 1 | 79.904 | 51.23 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.98 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.26 |

| Total | 156.023 | 100.00 |

Mass Spectrometric Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight of the compound and its structural features through the analysis of fragmentation patterns.

When analyzing a salt like this compound, the molecule typically ionizes in the mass spectrometer to show the mass of the protonated free base, [C₃H₉NO + H]⁺. The molecular weight of the free base, 1-amino-2-propanol, is 75.11 g/mol nist.govnist.gov. Therefore, the parent ion or molecular ion peak would be expected at an m/z value corresponding to this mass. The high-resolution mass spectrum would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides a structural fingerprint of the molecule. For 1-amino-2-propanol, electron ionization mass spectrometry data reveals characteristic fragments that arise from the cleavage of specific bonds in the parent ion nist.govmassbank.eu. The most common fragmentation involves the loss of small, stable neutral molecules or radicals.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound (analyzed as 1-amino-2-propanol)

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 75 | [CH₃CH(OH)CH₂NH₂]⁺ | Molecular Ion |

| 57 | [CH₃CH(OH)CH₂]⁺ | NH₃ (Ammonia) |

| 45 | [CH(OH)CH₂NH₂]⁺ | CH₃ (Methyl radical) |

| 44 | [CH₂=NH₂]⁺ | CH₃CH(OH) (Acetaldehyde radical) |

| 30 | [CH₂NH₂]⁺ | CH₃CH(OH) (Acetaldehyde radical) |

The fragmentation is initiated by the ionization of the molecule. A common fragmentation pathway for amino alcohols is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage), which is stabilized by the nitrogen lone pair. This often leads to the formation of a prominent iminium ion, such as the fragment at m/z 30 ([CH₂NH₂]⁺). Another significant fragmentation pathway is the loss of the hydroxyl group or a methyl radical, leading to other characteristic peaks in the spectrum.

Future Research Directions and Translational Perspectives for 2 Propanol, 1 Amino , Hydrobromide

Development of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1-amino-2-propanol, the parent compound of 2-Propanol, 1-amino-, hydrobromide, typically involves the reaction of propylene (B89431) oxide with ammonia (B1221849). wikipedia.orgontosight.ai The hydrobromide salt is subsequently formed through an acid-base reaction with hydrobromic acid. vulcanchem.com While effective, these methods present opportunities for the development of more sustainable and efficient synthetic routes.

Future research is increasingly focused on "green chemistry" principles to minimize environmental impact. uv.es A significant area of development is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) have demonstrated the ability to synthesize chiral amino alcohols from α-hydroxy ketones with high stereoselectivity, using ammonia as an inexpensive amino donor and generating water as the main byproduct. frontiersin.orgnih.gov This enzymatic approach avoids the harsh conditions and metal catalysts often required in traditional synthesis. nih.gov

Another promising avenue is the use of bio-based starting materials. Research into the synthesis of amino alcohols from renewable resources, such as through the in-situ formation of propylene oxide (PO) from bio-based feedstocks, is gaining traction. researchgate.net Additionally, novel heterogeneous catalytic systems are being developed that utilize environmentally benign reagents and allow for easy catalyst recovery and reuse. For instance, researchers at the Universitat de València have created a process for producing β-amino alcohols from ethylene (B1197577) glycol using a robust, heterogeneous catalyst that operates in water mixtures without the need for organic solvents. uv.es

| Synthetic Approach | Starting Materials | Key Features | Potential Advantages |

| Conventional | Propylene oxide, Ammonia | Established industrial process. wikipedia.orgontosight.ai | High-yield, well-understood mechanism. |

| Biocatalytic | α-Hydroxy ketones, Ammonia | Uses engineered amine dehydrogenases (AmDHs). frontiersin.orgnih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Bio-based | Renewable feedstocks | In-situ formation of intermediates like propylene oxide. researchgate.net | Reduces reliance on fossil fuels, potential for a circular economy. |

| Green Heterogeneous Catalysis | Diols (e.g., Ethylene Glycol), Amines | Employs reusable, solid catalysts in aqueous media. uv.es | Eliminates hazardous solvents, simplifies product purification. |

This table provides a summary of different synthetic pathways for producing amino alcohols like 1-amino-2-propanol.

Expansion of Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for accelerating the design and discovery of new molecules and reaction pathways, a field with vast potential for 1-amino-2-propanol derivatives. By employing methods like Density Functional Theory (DFT) and master equation modeling, researchers can predict molecular structures, properties, and reaction kinetics with high accuracy. whiterose.ac.ukacs.org

For example, detailed computational studies on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) have been used to elucidate its atmospheric degradation mechanisms initiated by OH radicals. acs.orgnih.gov These models can predict reaction branching ratios—such as the likelihood of hydrogen abstraction from different sites on the molecule—and identify the most probable degradation products. whiterose.ac.uknih.gov Such insights are crucial for assessing environmental impact and designing more stable compounds for specific applications.

Future computational work could focus on designing derivatives of 1-amino-2-propanol with tailored properties. By modeling how structural modifications affect the compound's reactivity, solubility, or binding affinity, scientists can rationally design novel molecules for use as catalysts, ligands, or functional materials. For instance, computational screening could identify derivatives with optimal properties for CO2 capture or with specific catalytic activities. nih.govresearchgate.net Furthermore, theoretical calculations can interpret experimental data, such as photoelectron spectra, to understand the influence of different conformers on the electronic structure of amino alcohols. researchgate.net

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Calculation of transition state energies and reaction barriers. whiterose.ac.uknih.gov |

| Master Equation Modeling | Reaction Kinetics Simulation | Prediction of rate coefficients and product yields under specific conditions (e.g., atmospheric). whiterose.ac.ukacs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Modeling of active sites and substrate binding to understand and improve enzyme activity. acs.org |

| Ab initio Calculations | Electronic Structure Analysis | Interpretation of spectroscopic data and understanding conformational effects. researchgate.net |

This table outlines key computational methods and their application in the study and design of amino alcohol derivatives.

Unexplored Catalytic Potential of 1-Amino-2-Propanol Derivatives

While 1-amino-2-propanol itself is used as a buffering agent and a building block, its derivatives hold significant, largely unexplored potential as catalysts. wikipedia.org The field of biocatalysis, in particular, presents exciting opportunities.

The engineering of enzymes, such as AmDHs and other oxidoreductases, for the synthesis of chiral amines and amino alcohols is a rapidly advancing area. frontiersin.orgnih.gov Through protein engineering, the substrate scope and catalytic efficiency of these enzymes can be dramatically improved. For instance, specific mutations in an AmDH from Paenibacillus thiaminolyticus (PtAmDH) have been shown to increase its catalytic efficiency (kcat/KM) for certain substrates by over 12-fold. nih.gov This allows for the efficient production of high-value, enantiomerically pure compounds that are crucial intermediates in the pharmaceutical industry. frontiersin.orgpatsnap.com

Beyond biocatalysis, derivatives of 1-amino-2-propanol could be developed as ligands for transition-metal catalysts or as organocatalysts. The chiral backbone of 1-amino-2-propanol is an ideal scaffold for creating ligands that can induce asymmetry in chemical reactions, a cornerstone of modern synthetic chemistry. Future research could explore the synthesis of novel phosphine, amine, or N-heterocyclic carbene ligands derived from 1-amino-2-propanol for applications in asymmetric hydrogenation, C-C bond formation, and other important transformations. The combination of metal catalysis and biocatalysis in chemoenzymatic cascade reactions is another frontier, offering efficient routes to complex molecules. nih.gov

Innovative Applications in Specialized Chemical Technologies and Advanced Materials

The current applications of 1-amino-2-propanol and its salts are primarily as emulsifying agents, corrosion inhibitors, and intermediates in the synthesis of pharmaceuticals, coatings, and metalworking fluids. wikipedia.orgontosight.aiindustrialchemicals.gov.au However, the unique chemical structure of this compound opens the door to more advanced and specialized applications.

One of the most promising future applications is in the area of carbon capture and utilization (CCU). Sterically hindered amines, such as the related compound 2-amino-2-methyl-1-propanol (AMP), are being extensively studied as solvents for capturing CO2 from industrial flue gases and biogas. nih.govresearchgate.net The structural features of 1-amino-2-propanol make its derivatives interesting candidates for developing next-generation CO2 capture solvents with high absorption capacity, favorable kinetics, and lower energy requirements for regeneration. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propanol, 1-amino-, hydrobromide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting 1-amino-2-propanol with hydrobromic acid under controlled stoichiometric conditions. Key parameters include temperature (optimized between 40–60°C to avoid byproduct formation) and solvent choice (anhydrous ethanol minimizes side reactions). Post-synthesis, crystallization in a 1:1 ethanol-diethyl ether mixture enhances purity. Yield is monitored via gravimetric analysis, while purity is confirmed by HPLC-MS with a C18 column and 0.1% formic acid/acetonitrile mobile phase .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Solubility profiles are determined using shake-flask methods in solvents like water, ethanol, and DMSO at 25°C. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Polar aprotic solvents (e.g., DMF) show higher solubility but may promote hydrolysis; aqueous buffers (pH 4–6) are optimal for short-term stability .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : -NMR (DO, 400 MHz) identifies the amine proton (δ 3.1–3.3 ppm) and hydroxyl group (δ 4.8 ppm). -NMR confirms the carbon backbone (e.g., C-OH at ~70 ppm).

- X-ray crystallography : Resolves protonation sites (amine vs. hydroxyl) and hydrogen-bonding networks in the crystal lattice .

- FT-IR : Peaks at 3300 cm (N-H stretch) and 1050 cm (C-O stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing hydrobromide salt forms of amino alcohols?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic proton exchange or polymorphism. Strategies include:

- Low-temperature NMR : Suppresses proton exchange, sharpening split peaks for amine and hydroxyl groups.

- Powder X-ray diffraction (PXRD) : Differentiates polymorphic forms by comparing experimental patterns with simulated data from single-crystal structures.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to validate experimental assignments .

Q. What experimental design approaches optimize reaction conditions for synthesizing this compound with minimal impurities?

- Methodological Answer : Taguchi’s Design of Experiments (DoE) reduces trial runs by testing variables (e.g., acid concentration, reaction time) at discrete levels. For example:

- Factors : Temperature (40°C, 50°C, 60°C), HBr equivalents (1.0, 1.2, 1.5).

- Response : Yield (%) and impurity levels (HPLC area%).

- Analysis : ANOVA identifies significant factors; a response optimizer predicts ideal conditions (e.g., 50°C, 1.2 eq HBr) .

Q. How does the hydrobromide counterion influence the compound’s thermal stability and hygroscopicity compared to other salts (e.g., hydrochloride)?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition temperatures. Hydrobromide salts typically show higher thermal stability (>200°C) than hydrochlorides due to stronger ionic interactions. Hygroscopicity is quantified via dynamic vapor sorption (DVS): hydrobromide forms exhibit lower moisture uptake (<5% at 80% RH) compared to hydrochlorides (~15%), attributed to tighter crystal packing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for this compound?

- Methodological Answer : pKa variability (e.g., 12.92 ± 0.35) arises from solvent polarity and measurement techniques. To reconcile

- Potentiometric titration : Conduct in standardized ionic strength (e.g., 0.15 M KCl) using a glass electrode calibrated at 25°C.

- UV-Vis spectroscopy : Monitor pH-dependent absorbance changes (e.g., 240 nm for protonated amine).

- Literature cross-check : Compare with structurally similar compounds (e.g., 2-amino-2-methylpropanol, pKa 12.5) .

Methodological Tables

Table 1 : Optimal HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (5 µm) | 0.1% HCOOH/ACN (95:5) | 1.0 mL/min | UV 254 nm | 6.2 min |

Table 2 : Thermal Stability Comparison of Salts

| Salt Form | Decomposition Temp (°C) | Moisture Uptake (% at 80% RH) |

|---|---|---|

| Hydrobromide | 210 | 4.8 |

| Hydrochloride | 185 | 14.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.